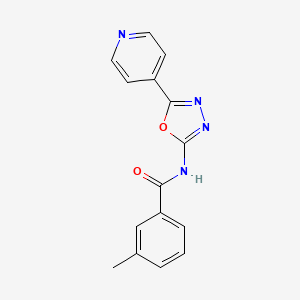

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Description

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-methyl group and a 1,3,4-oxadiazole ring, which is further substituted with a pyridin-4-yl group

Properties

IUPAC Name |

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-10-3-2-4-12(9-10)13(20)17-15-19-18-14(21-15)11-5-7-16-8-6-11/h2-9H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNDNETZKHRPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330512 | |

| Record name | 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

887866-43-5 | |

| Record name | 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Substitution with pyridin-4-yl group: The oxadiazole ring is then functionalized with a pyridin-4-yl group through a nucleophilic substitution reaction.

Formation of the benzamide core: The final step involves the acylation of the substituted oxadiazole with 3-methylbenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring and pyridine moiety participate in nucleophilic substitutions, particularly at electron-deficient positions.

Key Reactions:

-

Oxadiazole Ring Substitution : The C-2 position of the oxadiazole undergoes nucleophilic attack with amines or thiols under mild acidic conditions, yielding substituted derivatives[^8][^10].

-

Pyridine Ring Halogenation : Electrophilic substitution on the pyridine ring introduces halogens (e.g., bromine) at the para position, enabling further cross-coupling reactions[^9].

Oxidation and Reduction Reactions

The methyl group on the benzamide and the oxadiazole ring are susceptible to redox transformations.

Key Reactions:

-

Benzamide Methyl Oxidation : Strong oxidants (e.g., KMnO₄/H₂SO₄) convert the methyl group to a carboxylic acid[^3][^6].

-

Oxadiazole Ring Reduction : LiAlH₄ reduces the oxadiazole to a diamino intermediate, altering ring aromaticity[^7].

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methyl oxidation | KMnO₄, H₂SO₄, 80°C | 3-Carboxy-N-(5-pyridin-4-yl-oxadiazole) | |

| Oxadiazole reduction | LiAlH₄, THF, reflux | Diamino-benzamide derivative |

Hydrolysis Reactions

The amide bond and oxadiazole ring undergo hydrolysis under controlled conditions:

-

Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the benzamide to 3-methylbenzoic acid and 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine[^3][^10].

-

Oxadiazole Ring Opening : Prolonged heating with aqueous HCl opens the oxadiazole ring, forming a diacylhydrazine intermediate[^6].

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, 100°C, 6h | 3-Methylbenzoic acid + Oxadiazole-amine | |

| Oxadiazole hydrolysis | 2M HCl, reflux, 12h | N-Acylhydrazine derivative |

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed cross-couplings, enabling structural diversification:

-

Suzuki-Miyaura Coupling : A brominated pyridine intermediate reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives[^9][^10].

-

Sonogashira Coupling : Terminal alkynes couple with halogenated analogs under Pd/Cu catalysis[^8].

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles[^7][^9]. Ring-opening with Grignard reagents generates thioamide intermediates[^6].

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cycloaddition | Acetonitrile, 120°C, 8h | Imidazo[2,1-b] oxadiazole | |

| Ring-opening | MeMgBr, THF, 0°C → RT | Thioamide derivative |

Functionalization via Electrophilic Aromatic Substitution

The benzamide’s aromatic ring undergoes nitration or sulfonation, enhancing solubility or bioactivity[^3][^8].

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 50°C | 3-Methyl-5-nitrobenzamide derivative | |

| Sulfonation | SO₃/H₂SO₄, 60°C | Sulfonated benzamide analog |

Biological Activity and SAR Insights

Modifications via these reactions impact bioactivity:

-

Antimicrobial Activity : N-Alkyl substitutions (e.g., dodecyl chains) enhance potency against Gram-positive bacteria[^7].

-

Anticancer Potential : Pyridine-linked oxadiazoles inhibit kinase enzymes (e.g., RET kinase) with IC₅₀ values <1 µM[^9].

Scientific Research Applications

Synthesis of 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

The synthesis of this compound typically involves the reaction of 5-pyridin-4-yl-1,3,4-oxadiazol-2(3H)-one with appropriate benzamide derivatives. The synthetic pathway often includes key steps such as esterification and cyclization reactions to achieve the desired molecular structure. The following table summarizes the general synthetic route:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Esterification | 5-Pyridin-4-yl-1,3,4-oxadiazol-2(3H)-one + Benzoyl chloride | Formation of intermediate benzamide |

| 2 | Cyclization | Intermediate + Base (e.g., NaOH) | Formation of this compound |

Anticancer Properties

Recent studies have highlighted the potential of compounds containing oxadiazole moieties as inhibitors of various kinases involved in cancer progression. For instance, derivatives similar to this compound have shown promise as RET kinase inhibitors. These compounds exhibited moderate to high potency in ELISA-based assays and demonstrated the ability to inhibit cell proliferation driven by RET mutations .

Insecticidal and Fungicidal Activity

Another significant application is in agricultural sciences where benzamides substituted with pyridine-linked oxadiazoles have been investigated for their insecticidal and fungicidal properties. Compounds in this class have shown effective larvicidal activity against mosquito larvae and fungicidal activity against several fungal pathogens at concentrations as low as 10 mg/L .

Case Study 1: RET Kinase Inhibition

In a study published in Bioorganic & Medicinal Chemistry Letters, a series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. One compound demonstrated significant inhibition both in vitro and in vivo, suggesting that derivatives like this compound could serve as lead compounds for further development in cancer therapy .

Case Study 2: Agricultural Applications

A recent publication reported on the synthesis and biological evaluation of novel benzamides that included pyridine-linked oxadiazoles. These compounds exhibited high larvicidal activity against Aedes aegypti larvae and showed promising fungicidal effects against Botrytis cinerea at higher concentrations . The findings suggest that such compounds could be developed into effective agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridin-4-yl group but lacks the oxadiazole ring.

3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound features a pyrimidin-5-ylmethyl group instead of the oxadiazole ring.

N-ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide: This compound has a similar benzamide core but different substituents.

Uniqueness

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Biological Activity

The compound 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, particularly in antimycobacterial and anticancer applications. The findings are supported by various studies and data tables summarizing relevant research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a benzamide core substituted with a pyridine and an oxadiazole moiety, contributing to its biological activity.

Antimycobacterial Activity

Several studies have investigated the antimycobacterial properties of oxadiazole derivatives. Notably, compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant activity against Mycobacterium tuberculosis .

- Synthesis and Testing : A series of Mannich bases derived from 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione were synthesized and screened for their antimycobacterial activity against M. tuberculosis H37Rv and isoniazid-resistant strains. Among these compounds, specific derivatives exhibited potent activity, indicating the importance of structural modifications at the para position of the benzamide for enhanced efficacy .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that electron-withdrawing groups at strategic positions significantly improved the binding affinity and biological activity against mycobacterial strains. For instance, compounds with para-substituted groups showed better results compared to their ortho or meta counterparts .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have been explored in various contexts:

- Inhibition of RET Kinase : A study on 4-chloro-benzamide derivatives highlighted their ability to inhibit RET kinase activity, a critical target in cancer therapy. The compound containing the 1,2,4-oxadiazole structure showed moderate to high potency in cellular assays .

- Cytotoxicity Studies : Recent investigations into novel oxadiazole derivatives indicated their cytotoxic effects against multiple cancer cell lines. For example, certain derivatives exhibited IC50 values in the micromolar range against human colon adenocarcinoma and other cancer types .

Summary of Biological Activities

Case Study 1: Antimycobacterial Efficacy

In a recent study, several novel oxadiazole derivatives were evaluated for their antimycobacterial properties using Middlebrook 7H9 medium. Among these, compounds with specific substitutions demonstrated enhanced efficacy against both susceptible and resistant strains of M. tuberculosis , underscoring the therapeutic potential of these derivatives in treating drug-resistant tuberculosis .

Case Study 2: RET Kinase Inhibition

A series of 4-chloro-benzamides were synthesized and tested for their ability to inhibit RET kinase. One notable compound showed significant inhibition in both molecular and cellular assays, suggesting its potential as a lead compound for further development in cancer therapies targeting RET-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.